molecular formula C11H8ClN5OS B7593910 N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide

Cat. No. B7593910
M. Wt: 293.73 g/mol
InChI Key: WNCRZLCLIODEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential role in cancer therapy.

Mechanism of Action

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide selectively inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide leads to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to have significant biochemical and physiological effects. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to selectively inhibit the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide selectively inhibits the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. One limitation is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide may have off-target effects, leading to the inhibition of other enzymes or pathways. Another limitation is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide may have variable potency and selectivity in different cancer types.

Future Directions

There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide and its effects on other enzymes or pathways. Another direction is to optimize the potency and selectivity of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide in different cancer types. Additionally, the development of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide-based combination therapies with other cancer therapies may lead to enhanced efficacy and reduced toxicity. Finally, the development of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide-based imaging agents may enable the non-invasive detection of glutaminase activity in vivo.

Synthesis Methods

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloropyrazine with sodium hydride to form 2-pyrazinyl sodium salt. The second step involves the reaction of 2-pyrazinyl sodium salt with 2-aminobenzenesulfonamide to form N-(2-pyrazinyl)benzenesulfonamide. The third step involves the reaction of N-(2-pyrazinyl)benzenesulfonamide with thionyl chloride to form N-(2-pyrazinyl)benzenesulfonyl chloride. The final step involves the reaction of N-(2-pyrazinyl)benzenesulfonyl chloride with 4-chloroacetylpyrazole to form N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been extensively studied for its potential role in cancer therapy. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to selectively kill cancer cells while sparing normal cells. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to be effective in a wide range of cancer types, including breast cancer, lung cancer, and leukemia. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS/c12-7-4-13-17(5-7)6-10(18)14-8-2-1-3-9-11(8)16-19-15-9/h1-5H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCRZLCLIODEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.